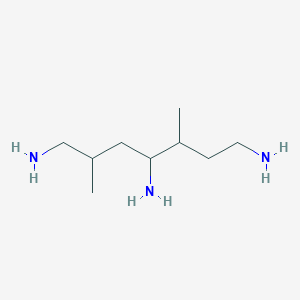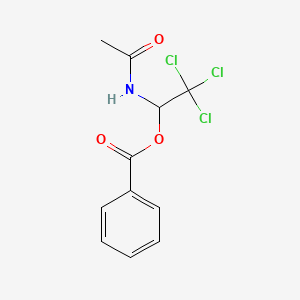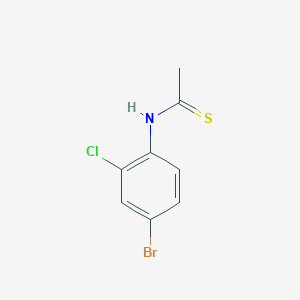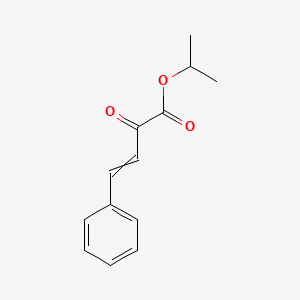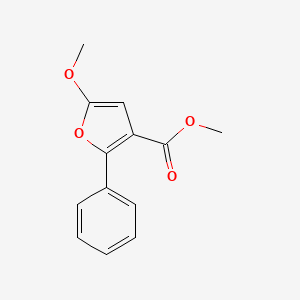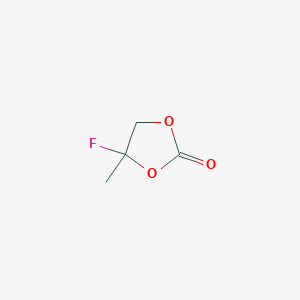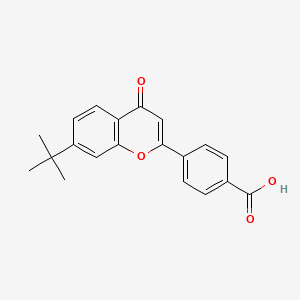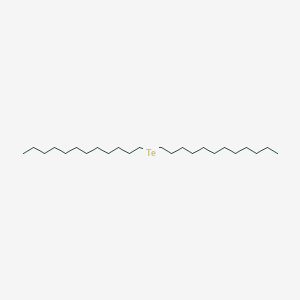
1-(Dodecyltellanyl)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dodecyltellanyl)dodecane is an organotellurium compound characterized by the presence of a tellurium atom bonded to two dodecane chains
Preparation Methods
The synthesis of 1-(Dodecyltellanyl)dodecane typically involves the reaction of tellurium tetrachloride with dodecylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.
Chemical Reactions Analysis
1-(Dodecyltellanyl)dodecane undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dodecyltellanyl)dodecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing into its potential biological activities, including its role as an antioxidant and its interactions with biological molecules.
Industry: It is used in the production of materials with unique electronic and optical properties, making it valuable in the fields of materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-(Dodecyltellanyl)dodecane involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various electrophiles and nucleophiles, facilitating a range of chemical transformations. In biological systems, it may interact with cellular components, potentially influencing oxidative stress pathways and other biochemical processes.
Comparison with Similar Compounds
1-(Dodecyltellanyl)dodecane can be compared with other organotellurium compounds such as:
1-(Phenyltellanyl)dodecane: Similar in structure but with a phenyl group instead of a dodecyl chain, leading to different chemical properties and applications.
1-(Dodecyltellanyl)hexane: Shorter alkyl chain, which may affect its solubility and reactivity.
Tellurium dioxide: Inorganic tellurium compound with different chemical behavior and applications.
The uniqueness of this compound lies in its dual long-chain alkyl groups, which confer specific solubility and reactivity characteristics, making it suitable for specialized applications in both research and industry.
Properties
CAS No. |
110615-22-0 |
|---|---|
Molecular Formula |
C24H50Te |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
1-dodecyltellanyldodecane |
InChI |
InChI=1S/C24H50Te/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
DRXZRLRQNPSHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Te]CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


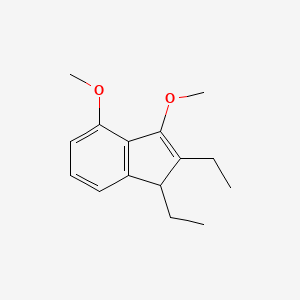
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
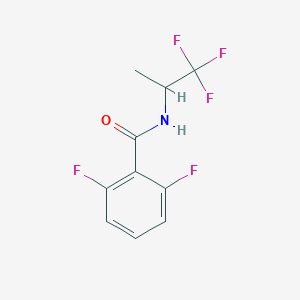
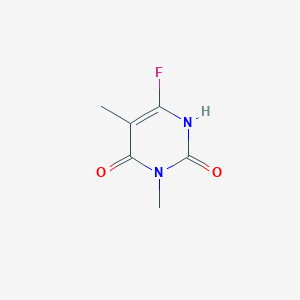
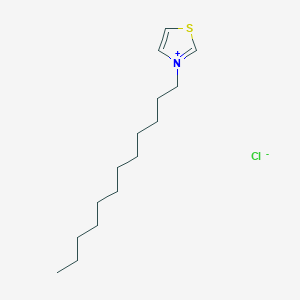
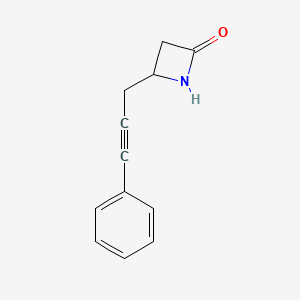
![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
